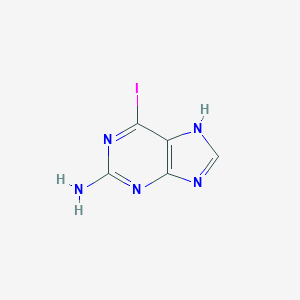

2-Amino-6-iodopurine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45154. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPNVKLVHHOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422008 | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-23-4 | |

| Record name | 19690-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-6-iodopurine

An In-Depth Technical Guide to 2-Amino-6-iodopurine: Physicochemical Properties and Experimental Applications

Introduction

This compound is a modified purine base of significant interest to researchers in medicinal chemistry, molecular biology, and drug development. Its unique structure, featuring an iodine atom at the 6-position and an amino group at the 2-position, makes it a versatile intermediate for synthesizing a wide array of nucleoside analogs and a valuable tool for biochemical and genetic research.[1][2] The presence of the iodine atom enhances its reactivity, providing a strategic site for chemical modifications to develop novel therapeutic agents, particularly in the antiviral and anticancer fields.[1][2] This guide provides a comprehensive overview of the core , details on experimental protocols for its synthesis, and its applications in various research workflows.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow or beige crystalline powder. | [1][3][4] |

| Melting Point | 240 °C (with decomposition) | [1][5][6] |

| Boiling Point | 651.1 °C (Predicted) | [3][4] |

| Density | 2.464 g/cm³ (Predicted) | [3][4] |

| Solubility | Sparingly soluble in aqueous base; Slightly soluble in DMSO (with heating).[5] Insoluble in water (N/A). | [3][4] |

| Storage Conditions | Store at 2 - 8 °C.[1][2] Light sensitive. | [5] |

Chemical and Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₅H₄IN₅ | [1][7] |

| Molecular Weight | 261.02 g/mol | [3][5][7] |

| Exact Mass | 260.95114 Da | [3][7] |

| Monoisotopic Mass | 260.951143 Da | [3][4] |

| CAS Number | 19690-23-4 | [1][5] |

| PubChem CID | 6101575 | [1][7] |

| IUPAC Name | 6-iodo-7H-purin-2-amine | [6][7] |

| SMILES | C1=NC2=C(N1)C(=NC(=N2)N)I | [6][7] |

| InChI Key | CQYPNVKLVHHOSJ-UHFFFAOYSA-N | [6][7] |

Computed and Predicted Properties

| Property | Value | Source |

| pKa | 6.73 ± 0.20 | [5] |

| XLogP3-AA | 0.4 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 0 | [7] |

| Topological Polar Surface Area | 80.5 Ų | [7] |

Experimental Protocols and Synthesis

This compound is typically synthesized from more common purine derivatives. A prevalent method involves the nucleophilic substitution of a halogen atom in a precursor compound.

General Synthesis from 2-Amino-6-chloropurine

A common synthetic route to this compound involves the conversion of 2-amino-6-chloropurine. This precursor is more readily available and serves as a key starting material. The protocol generally involves a nucleophilic substitution reaction where the chloro group at the 6-position is replaced by an iodo group.

Methodology:

-

Starting Material: Begin with 2-amino-6-chloropurine.[8] This compound can be synthesized from guanine by reacting it with a chlorinating agent like phosphorus oxychloride.[9][10]

-

Reagents: A source of iodide, such as hydriodic acid or an iodide salt, is used.[5] The reaction is often carried out in a suitable solvent.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution. The specific temperature and reaction time depend on the chosen reagents and solvent system. For instance, refluxing the precursor with hydriodic acid in a solvent like acetic acid is a viable method.[5][8]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve neutralization, precipitation, and filtration. The crude product is then purified, commonly through recrystallization or column chromatography, to achieve the desired purity (e.g., ≥98% by HPLC).[1]

Applications in Research and Development

This compound serves as a critical building block and research tool in several scientific domains. Its ability to be incorporated into nucleic acids or serve as a precursor for more complex molecules underpins its utility.

-

Pharmaceutical Development: The compound is a key intermediate in the synthesis of antiviral and anticancer drugs.[1][2] Its structure allows it to interfere with nucleic acid metabolism, a common target for such therapies.[1][2]

-

Nucleic Acid Research: It is used to create modified nucleotides.[1] Incorporating these into DNA or RNA provides insights into genetic mechanisms, gene expression, and cellular processes.[1][2]

-

Biotechnology and Synthetic Biology: This purine derivative aids in the design of novel biomolecules, contributing to advancements in genetic engineering.[1]

-

Study of Purine Metabolism: It is an instrumental compound for investigating purine metabolic pathways, which helps in understanding metabolic disorders.[1]

Role in Signaling Pathway Research

Purines are fundamental molecules not only for building nucleic acids but also as signaling molecules that regulate a vast number of cellular processes.[11] The study of purine derivatives like this compound contributes to our understanding of these pathways. Key signaling pathways influenced by amino acid and purine availability include the mTORC1 and GCN2 pathways, which are central regulators of cell growth, metabolism, and autophagy.[12][13][14] While this compound is not a direct modulator, its use in creating analogs helps in developing probes and inhibitors to dissect these complex networks.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-Amino-6-IodopurineCAS #: 19690-23-4 [eforu-chemical.com]

- 5. This compound | 19690-23-4 [m.chemicalbook.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | C5H4IN5 | CID 6101575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 10. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 11. Ubiquitous purine sensor modulates diverse signal transduction pathways in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino acid metabolism and signalling pathways: potential targets in the control of infection and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

2-Amino-6-iodopurine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-iodopurine, a critical purine derivative utilized in nucleic acid research and the development of novel therapeutics. Understanding these fundamental properties is paramount for its effective application in experimental design and formulation.

Core Physicochemical Properties

This compound is a solid compound, typically appearing as a pale yellow, or beige to white, crystalline powder. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C5H4IN5 | [1] |

| Molecular Weight | 261.02 g/mol | [1] |

| Melting Point | ~240°C (with decomposition) | [1] |

| Appearance | Pale yellow, beige, white, or light yellow crystalline powder | [1] |

Solubility Profile

| Solvent/System | Solubility | Notes | Reference |

| Aqueous Base | Sparingly Soluble | Solubility is pH-dependent and increases in basic conditions. | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Solubility is enhanced with heating. | [1] |

| Water | Not explicitly defined | Indicated as "N/A" in some technical data sheets. |

For many purine analogs, achieving a desirable concentration in aqueous media for in vitro assays can be challenging. A common strategy involves the preparation of a concentrated stock solution in an organic solvent like DMSO, followed by dilution into the aqueous experimental medium.

Experimental Protocol: Determination of Maximum Soluble Concentration

The following is a general protocol for determining the maximum soluble concentration of a purine analog like this compound in a specific medium. This protocol should be adapted based on the specific experimental requirements.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Target aqueous medium (e.g., cell culture medium, buffer)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Incubator/water bath at a controlled temperature (e.g., 37°C)

Procedure:

-

Stock Solution Preparation:

-

In a sterile environment, accurately weigh a specific amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add a calculated volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).

-

Vortex the tube thoroughly to dissolve the compound. Gentle heating or sonication may be applied to aid dissolution.

-

Visually inspect the solution for any undissolved particles. If the compound does not fully dissolve, a lower stock concentration should be prepared.

-

-

Working Solution Preparation and Solubility Assessment:

-

Pre-warm the target aqueous medium to the desired experimental temperature (e.g., 37°C).

-

Prepare a series of dilutions of the DMSO stock solution into the pre-warmed aqueous medium to achieve a range of final concentrations.

-

Gently mix each dilution by inverting the tube several times.

-

Visually inspect each dilution for any signs of precipitation immediately after preparation and after a defined incubation period at the experimental temperature.

-

The highest concentration that remains clear of any visible precipitate is considered the maximum soluble concentration under those specific conditions.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the maximum soluble concentration of this compound.

Stability Profile

This compound is known to be a light-sensitive compound, which necessitates proper handling and storage to prevent degradation.

| Condition | Stability Information | Recommended Storage | Reference |

| Light Exposure | Light Sensitive | Store in a light-protected container (e.g., amber vial). | [1] |

| Temperature | Stable when stored at low temperatures. | -20°C or 2-8°C | [1],[2] |

Experimental Protocol: General Stability Assessment

A general approach to assessing the stability of this compound in a solution involves incubating the compound under various conditions and monitoring its concentration over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Materials:

-

Solution of this compound in a relevant solvent/buffer

-

HPLC system with a suitable column and detector

-

Temperature-controlled incubators/chambers

-

Light-protected and transparent containers

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.

-

Incubation: Aliquot the solutions into different containers and expose them to a matrix of conditions (e.g., different temperatures, light exposure vs. dark, different pH values).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), withdraw an aliquot from each condition.

-

HPLC Analysis: Analyze the withdrawn aliquots by HPLC to determine the concentration of the parent this compound. The appearance of new peaks may indicate the formation of degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate.

Proposed Mechanism of Action in Biological Systems

As a purine analog, this compound is thought to exert its biological effects, particularly its antiviral and anticancer properties, by interfering with nucleic acid metabolism. The proposed mechanism of action involves several steps, beginning with its transport into the cell and subsequent enzymatic conversions.

Cellular Processing and Action Pathway

Caption: Proposed metabolic activation and mechanism of action for this compound.

This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is imperative that researchers conduct their own validation experiments to determine the optimal conditions for their experimental systems.

References

An In-depth Technical Guide on the Crystal Structure of 2-Amino-6-Substituted Purines

For Researchers, Scientists, and Drug Development Professionals

Abstract: The crystal structure of 2-amino-6-iodopurine is a subject of significant interest within the fields of medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of various biologically active molecules. Despite its importance, a comprehensive, publicly available crystal structure analysis of this compound is not available in the current body of scientific literature. This guide provides a detailed analysis of the crystal structure of a closely related and highly relevant analogue, 2-amino-6-chloropurine. The crystallographic data for this compound offers valuable insights into the structural characteristics of 2-amino-6-halopurines, which are crucial for understanding their chemical reactivity and potential intermolecular interactions. This document presents a summary of the quantitative crystallographic data, detailed experimental protocols for synthesis and crystal growth, and logical workflows to guide further research and application.

Introduction

Purine analogues are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. The substitution pattern on the purine ring system dictates the molecule's ability to interact with biological targets. The 2-amino-6-halopurine scaffold is particularly important as it allows for selective functionalization at the 6-position, paving the way for the synthesis of a diverse library of compounds. While the primary focus of this guide was intended to be this compound, the absence of its crystal structure in publicly accessible databases has necessitated the use of 2-amino-6-chloropurine as a surrogate. The chloro and iodo substituents, both being halogens, share similar electronic properties, making the crystal structure of 2-amino-6-chloropurine a valuable model for understanding the broader class of 2-amino-6-halopurines.

Crystal Structure Analysis of 2-Amino-6-chloropurine

The crystal structure of 2-amino-6-chloropurine was determined by single-crystal X-ray diffraction. The data presented herein is based on the crystallographic information available from the Cambridge Structural Database (CSD) under the deposition number 204056.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data from the crystal structure analysis of 2-amino-6-chloropurine.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₅H₄ClN₅ |

| Formula Weight | 169.57 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.856(2) Å |

| b | 10.489(2) Å |

| c | 8.329(2) Å |

| α | 90° |

| β | 100.99(3)° |

| γ | 90° |

| Volume | 672.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.676 Mg/m³ |

| Absorption Coefficient | 0.536 mm⁻¹ |

| F(000) | 344 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| Cl(1) | C(6) | 1.737(2) |

| N(1) | C(2) | 1.348(3) |

| N(1) | C(6) | 1.319(3) |

| N(2) | C(2) | 1.339(3) |

| N(3) | C(2) | 1.378(3) |

| N(3) | C(4) | 1.328(3) |

| C(4) | C(5) | 1.391(3) |

| C(5) | C(6) | 1.407(3) |

| C(5) | N(7) | 1.377(3) |

| N(7) | C(8) | 1.313(3) |

| C(8) | N(9) | 1.365(3) |

| N(9) | C(4) | 1.374(3) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(2) | N(1) | C(6) | 116.4(2) |

| N(1) | C(2) | N(3) | 125.7(2) |

| N(1) | C(2) | N(2) | 117.2(2) |

| N(3) | C(2) | N(2) | 117.1(2) |

| C(2) | N(3) | C(4) | 111.4(2) |

| N(3) | C(4) | C(5) | 129.2(2) |

| N(3) | C(4) | N(9) | 124.7(2) |

| C(5) | C(4) | N(9) | 106.1(2) |

| C(4) | C(5) | C(6) | 118.8(2) |

| C(4) | C(5) | N(7) | 110.6(2) |

| C(6) | C(5) | N(7) | 130.6(2) |

| N(1) | C(6) | C(5) | 128.5(2) |

| N(1) | C(6) | Cl(1) | 115.3(2) |

| C(5) | C(6) | Cl(1) | 116.2(2) |

| C(5) | N(7) | C(8) | 104.3(2) |

| N(7) | C(8) | N(9) | 114.3(2) |

| C(4) | N(9) | C(8) | 104.7(2) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C(6) | N(1) | C(2) | N(3) | 0.3(3) |

| C(6) | N(1) | C(2) | N(2) | -179.3(2) |

| C(2) | N(1) | C(6) | C(5) | -0.6(3) |

| C(2) | N(1) | C(6) | Cl(1) | 179.8(2) |

| N(1) | C(2) | N(3) | C(4) | -0.4(3) |

| N(2) | C(2) | N(3) | C(4) | 179.2(2) |

| C(2) | N(3) | C(4) | C(5) | 179.3(2) |

| C(2) | N(3) | C(4) | N(9) | -0.4(3) |

| N(3) | C(4) | C(5) | C(6) | -179.4(2) |

| N(9) | C(4) | C(5) | C(6) | 0.3(3) |

| N(3) | C(4) | C(5) | N(7) | 0.4(3) |

| N(9) | C(4) | C(5) | N(7) | -179.9(2) |

| C(4) | C(5) | C(6) | N(1) | 0.5(3) |

| N(7) | C(5) | C(6) | N(1) | -179.3(2) |

| C(4) | C(5) | C(6) | Cl(1) | -179.9(2) |

| N(7) | C(5) | C(6) | Cl(1) | 0.9(3) |

| C(6) | C(5) | N(7) | C(8) | 179.7(2) |

| C(4) | C(5) | N(7) | C(8) | -0.1(3) |

| C(5) | N(7) | C(8) | N(9) | 0.2(3) |

| C(5) | C(4) | N(9) | C(8) | 0.2(3) |

| N(3) | C(4) | N(9) | C(8) | -179.5(2) |

| N(7) | C(8) | N(9) | C(4) | -0.2(3) |

Experimental Protocols

Synthesis of 2-Amino-6-chloropurine

A common synthetic route to 2-amino-6-chloropurine involves the chlorination of guanine. The following is a generalized protocol based on established methods.

-

Reaction Setup: To a suspension of guanine in a suitable solvent such as acetonitrile, a phase transfer catalyst (e.g., tetraethylammonium chloride) is added.

-

Chlorination: Phosphorus oxychloride (POCl₃) is added to the mixture, which is then heated to reflux for several hours.

-

Workup: After cooling, the reaction mixture is carefully quenched with an aqueous basic solution (e.g., NaOH) and then neutralized with an acid (e.g., HCl).

-

Extraction and Purification: The product is extracted with an organic solvent, and the crude product is purified, typically by recrystallization, to yield 2-amino-6-chloropurine.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.

X-ray Data Collection and Structure Refinement

The following protocol is a generalized summary of the steps involved in determining the crystal structure.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their intensities and standard uncertainties.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Logical Relationships

2-Amino-6-substituted purines are precursors to a wide range of compounds that can interact with various biological signaling pathways. For instance, they can be converted into nucleoside analogues that, after phosphorylation, can inhibit viral polymerases or be incorporated into DNA/RNA, leading to chain termination.

Conclusion

While the crystal structure of this compound remains to be elucidated, the detailed analysis of its close analogue, 2-amino-6-chloropurine, provides a robust framework for understanding the structural chemistry of this important class of molecules. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development, facilitating the rational design of novel therapeutic agents based on the 2-aminopurine scaffold. Future work should prioritize the crystallization and structure determination of this compound to provide a more complete picture and enable direct structural comparisons.

Spectroscopic Properties of 2-Amino-6-iodopurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodopurine is a synthetic purine analog of significant interest in biomedical research and drug development. Its structural similarity to natural purines like adenine and guanine allows it to function as a versatile building block in the synthesis of novel therapeutic agents, particularly antiviral and anticancer drugs. The presence of an iodine atom at the 6-position and an amino group at the 2-position imparts unique chemical and physical properties, making it a valuable tool for probing nucleic acid structure and function. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a foundational understanding for researchers utilizing this compound in their work. While direct and complete experimental data for this compound is not extensively published in a single source, this guide compiles available information and provides data from closely related analogs to offer a robust predictive characterization.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄IN₅ | --INVALID-LINK-- |

| Molecular Weight | 261.03 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | >240 °C (decomposes) | --INVALID-LINK-- |

| IUPAC Name | 6-iodo-7H-purin-2-amine | --INVALID-LINK-- |

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound based on available data and analysis of analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the 2-aminopurine chromophore. The position of the absorption maxima can be influenced by solvent polarity and pH.

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) (Expected) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Expected) |

| Methanol | ~285, ~330 | Not Available |

| Water (pH 7) | ~285, ~330 | Not Available |

Note: The expected values are based on the known absorption characteristics of 2-aminopurine and related derivatives. Actual experimental values may vary.

Fluorescence Spectroscopy

2-Aminopurine and its derivatives are known to be fluorescent, a property not significantly present in natural purines. This makes this compound a potential fluorescent probe in nucleic acid research. The fluorescence properties, including excitation and emission maxima and quantum yield, are highly sensitive to the local environment.

Table 2: Expected Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) (Expected) | Emission λmax (nm) (Expected) | Quantum Yield (Φ) (Expected) |

| Water (pH 7) | ~330 | ~370 | ~0.01 - 0.1 |

Note: The quantum yield of 2-aminopurine is significantly quenched when incorporated into nucleic acid structures. The presence of the heavy iodine atom in this compound may also lead to a lower quantum yield compared to 2-aminopurine itself due to the heavy-atom effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the purine ring. The expected chemical shifts provided below are based on data from similar 6-halopurine derivatives.

Table 3: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) (Expected Range) | Multiplicity |

| H8 | 8.0 - 8.5 | s |

| NH₂ | 6.5 - 7.5 | br s |

| NH (imidazole) | 12.0 - 13.0 | br s |

Table 4: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) (Expected Range) |

| C2 | 158 - 162 |

| C4 | 150 - 154 |

| C5 | 115 - 120 |

| C6 | 100 - 105 |

| C8 | 140 - 145 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad signals for NH and NH₂ protons are due to chemical exchange and quadrupole effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure.

Table 5: Expected Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) (Expected) |

| Electrospray (ESI+) | 261.96 | 135 (loss of I), 108 (loss of I and HCN) |

Note: The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a key feature in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or phosphate-buffered saline, pH 7.4) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to an absorbance range of 0.1 - 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Measure the absorbance spectrum of the sample solutions from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.

-

Record the emission spectrum by exciting the sample at its excitation λmax and scanning the emission wavelengths.

-

For quantum yield determination, measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions.

-

-

Data Analysis: The fluorescence quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

-

-

Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the chemical shifts based on known values for similar structures and correlation spectra.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions, which can help to confirm the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Caption: Interrelation of spectroscopic methods for structural elucidation.

An In-depth Technical Guide to the Spectral Characteristics of 2-Amino-6-iodopurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-amino-6-iodopurine. It includes detailed experimental protocols for data acquisition and an exploration of the compound's role as a potential modulator of the Heat Shock Protein 90 (HSP90) signaling pathway, a critical target in drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound, a key intermediate in the synthesis of various biologically active molecules, relies heavily on spectroscopic techniques. This section presents the available NMR and IR spectral data in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 | Singlet | H8 |

| ~6.5 | Broad Singlet | NH₂ |

| ~12.5 | Broad Singlet | NH |

Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~160 | C2 |

| ~155 | C6 |

| ~152 | C4 |

| ~140 | C8 |

| ~118 | C5 |

Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (NH₂) |

| 3200-3000 | Medium, Broad | N-H stretch (ring) |

| ~1640 | Strong | N-H bend (NH₂) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (purine ring) |

| ~1200 | Medium | C-N stretching |

| Below 1000 | Weak-Medium | Ring bending and C-I stretching |

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocols

This section details the methodologies for acquiring high-quality NMR and IR spectra of solid organic compounds like this compound.

NMR Spectroscopy of Purine Derivatives

A general protocol for obtaining NMR spectra of purine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts. DMSO-d₆ is often a good choice for purine derivatives due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signal, which can help in identifying N-H protons.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

FTIR Spectroscopy of Solid Organic Compounds

The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are common for analyzing solid samples.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Signaling Pathway and Experimental Workflow

2-Amino-6-halopurines have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[2]

The following diagrams illustrate the HSP90 signaling pathway and a typical experimental workflow for screening potential inhibitors.

Caption: HSP90 signaling pathway and point of inhibition.

Caption: Experimental workflow for HSP90 inhibitor screening.

References

Quantum Chemical Studies of 2-Amino-6-iodopurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties, synthesis, and potential biological significance of 2-Amino-6-iodopurine. This purine derivative is of significant interest in medicinal chemistry and drug development due to its structural analogy to endogenous purines, suggesting its potential as an antimetabolite. The presence of a highly reactive iodine atom at the C6 position further enhances its utility as a versatile intermediate for the synthesis of more complex purine derivatives.

Introduction

This compound is a synthetic purine analog that holds considerable promise in the fields of nucleic acid research and as a precursor for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1] Its biological activity is thought to stem from its ability to interfere with nucleic acid metabolism. The iodine atom at the 6-position increases its reactivity, making it a suitable candidate for further chemical modifications.[1]

Quantum Chemical Analysis

The quantum chemical properties of purine analogs are pivotal in understanding their reactivity, stability, and potential interactions with biological targets. In the absence of specific published data for this compound, this section details the computational analysis of 2-amino-6-chloropurine, a closely related analog. The methodologies and findings presented here serve as a strong predictive model for the properties of this compound.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Details:

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian suite of programs

This level of theory has been demonstrated to provide accurate and reliable results for the structural and electronic properties of similar heterocyclic compounds.[2] The calculations include geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum. Subsequently, various electronic properties, including Mulliken atomic charges and frontier molecular orbital energies (HOMO and LUMO), were determined.

Molecular Geometry

The optimized molecular geometry of 2-amino-6-chloropurine provides insights into its three-dimensional structure. The key bond lengths and bond angles are summarized in the tables below.

Expected Effects of Iodine Substitution: When chlorine is replaced by iodine at the C6 position, several changes in the molecular geometry are anticipated:

-

C6-Halogen Bond Length: The C6-I bond is expected to be significantly longer than the C6-Cl bond due to the larger atomic radius of iodine.

-

Bond Angles: Minor adjustments in the bond angles around the C6 atom and within the purine ring are expected to accommodate the larger iodine atom.

-

Planarity: The purine ring system is expected to remain largely planar.

Table 1: Calculated Bond Lengths (Å) for 2-Amino-6-chloropurine (N9H tautomer)

| Bond | Length (Å) |

|---|---|

| N1-C2 | 1.345 |

| C2-N3 | 1.319 |

| N3-C4 | 1.353 |

| C4-C5 | 1.388 |

| C5-C6 | 1.413 |

| C6-N1 | 1.341 |

| C2-N7 | 1.385 |

| N7-C8 | 1.311 |

| C8-N9 | 1.373 |

| N9-C4 | 1.378 |

| C5-N10 | 1.355 |

| C6-Cl11 | 1.734 |

| C2-N12 | 1.361 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

Table 2: Calculated Bond Angles (°) for 2-Amino-6-chloropurine (N9H tautomer)

| Angle | Value (°) |

|---|---|

| C6-N1-C2 | 118.9 |

| N1-C2-N3 | 124.2 |

| C2-N3-C4 | 114.3 |

| N3-C4-C5 | 127.8 |

| C4-C5-C6 | 114.8 |

| C5-C6-N1 | 119.9 |

| N1-C6-Cl11 | 117.2 |

| C5-C6-Cl11 | 122.9 |

| N3-C2-N7 | 117.3 |

| N1-C2-N7 | 118.5 |

| C4-N9-C8 | 105.3 |

| N9-C8-N7 | 114.1 |

| C8-N7-C5 | 104.2 |

| N9-C4-N3 | 126.9 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

Electronic Properties

The electronic properties of this compound dictate its reactivity and potential for intermolecular interactions.

Mulliken population analysis provides an estimation of the partial atomic charges, which are crucial for understanding the molecule's electrostatic potential and reactivity towards electrophiles and nucleophiles.

Expected Effects of Iodine Substitution: Due to the lower electronegativity of iodine compared to chlorine, the C6 atom in this compound is expected to be less electron-deficient than in the chloro-analog. The iodine atom itself will carry a smaller negative or even a slightly positive charge.

Table 3: Calculated Mulliken Atomic Charges for 2-Amino-6-chloropurine (N9H tautomer)

| Atom | Charge (e) |

|---|---|

| N1 | -0.589 |

| C2 | 0.521 |

| N3 | -0.613 |

| C4 | 0.498 |

| C5 | -0.167 |

| C6 | 0.441 |

| N7 | -0.528 |

| C8 | 0.415 |

| N9 | -0.312 |

| H(N9) | 0.334 |

| Cl11 | -0.168 |

| N12 | -0.635 |

| H(N12) | 0.352 |

| H(N12)| 0.352 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Expected Effects of Iodine Substitution: The substitution of chlorine with iodine is expected to raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller HOMO-LUMO energy gap. This would suggest that this compound is more reactive and less kinetically stable than its chloro-counterpart.

Table 4: Calculated Frontier Molecular Orbital Energies for 2-Amino-6-chloropurine (N9H tautomer)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

Experimental Protocols

This section outlines a detailed methodology for the synthesis and characterization of this compound. The synthesis is based on a modified Sandmeyer iodination reaction of a 2-aminopurine precursor.

Synthesis of this compound

This protocol describes the conversion of a 2-aminopurine derivative to the corresponding 2-iodopurine. A common starting material for such syntheses is 2,6-diaminopurine or 2-amino-6-chloropurine. The following procedure is adapted from a known Sandmeyer iodination method for 2-aminopurines.[3]

Materials:

-

2-Amino-6-chloropurine (or other suitable 2-aminopurine precursor)

-

Isopentyl nitrite

-

Cuprous iodide (CuI)

-

Cesium iodide (CsI)

-

Iodine (I₂)

-

Ethylene glycol dimethyl ether (DME)

-

Standard workup and purification reagents (e.g., sodium thiosulfate solution, brine, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminopurine precursor (1.0 eq) in anhydrous DME.

-

Add cuprous iodide (0.1 eq), cesium iodide (1.0 eq), and iodine (0.5 eq) to the solution.

-

Heat the mixture to 60 °C with stirring.

-

Slowly add isopentyl nitrite (1.5 eq) to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the compound. The chemical shifts and coupling constants of the protons and carbons in the purine ring and the amino group will be characteristic of the target molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, as well as vibrations of the purine ring system.

-

Purity Analysis: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

Biological Context and Signaling Pathways

Purine analogs often exert their biological effects by interfering with metabolic pathways that utilize endogenous purines. As an analog of guanine and adenine, this compound has the potential to disrupt key cellular processes, including DNA and RNA synthesis, and to modulate signaling pathways that are sensitive to purine nucleotide levels.

Interference with Purine Metabolism

The de novo and salvage pathways of purine biosynthesis are fundamental for maintaining the cellular pool of adenine and guanine nucleotides. Purine antimetabolites, structurally similar to natural purine metabolites, can be incorporated into these pathways, leading to the formation of fraudulent nucleotides. These altered nucleotides can then be incorporated into DNA and RNA, leading to chain termination, or can act as inhibitors of key enzymes in the purine metabolism pathway.[3] This disruption of nucleic acid synthesis is particularly effective in rapidly proliferating cells, such as cancer cells, which have a high demand for purine nucleotides.

Potential Interaction with the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1, a key complex in this pathway, integrates signals from growth factors and nutrient availability, including amino acids and nucleotides, to control protein, lipid, and nucleic acid synthesis.[4] Recent studies have shown that the mTORC1 pathway is responsive to changes in cellular purine nucleotide levels.[4] Depletion of purines leads to the inhibition of mTORC1 signaling, while the restoration of purine levels reactivates it.[4]

As a purine analog, this compound could potentially influence the mTORC1 pathway through several mechanisms:

-

Inhibition of de novo purine synthesis: By acting as an antimetabolite, this compound could lead to a depletion of the cellular purine pool, thereby indirectly inhibiting mTORC1 activity.

-

Formation of fraudulent nucleotides: The incorporation of this compound into nucleotides could lead to the formation of analogs that are not recognized by the cellular machinery that senses purine levels, thus disrupting the normal regulation of mTORC1.

-

Direct inhibition of kinases: Some purine analogs have been shown to act as direct inhibitors of protein kinases.[5] It is plausible that this compound or its metabolites could directly interact with and inhibit kinases within the mTOR signaling network.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway Interference

Caption: Proposed interference of this compound with the mTOR signaling pathway.

Conclusion

This compound represents a molecule of significant interest for chemical biology and drug discovery. This guide has provided a detailed theoretical framework for understanding its structural and electronic properties, drawing upon high-level quantum chemical calculations of a closely related analog. The provided experimental protocol offers a practical route for its synthesis, enabling further investigation of its properties and biological activities. The potential for this compound to interfere with purine metabolism and modulate key signaling pathways, such as the mTOR pathway, highlights its promise as a lead compound for the development of novel therapeutics. Further experimental validation of its biological effects is warranted to fully elucidate its therapeutic potential.

References

- 1. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism of 2-Amino-6-iodopurine: A Technical Guide

This in-depth technical guide explores the tautomeric forms of 2-amino-6-iodopurine, a crucial purine derivative with significant applications in biochemical research and drug development.[1] While direct experimental studies on the tautomerism of this compound are not extensively documented, this guide synthesizes findings from computational and spectroscopic analyses of closely related analogs, such as 2-amino-6-chloropurine, to provide a comprehensive understanding of its potential tautomeric landscape.[2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Tautomerism in Purine Analogs

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds like purines. For purine derivatives, tautomerism can significantly influence their physicochemical properties, including their hydrogen bonding capabilities, base-pairing interactions in nucleic acids, and ultimately their biological activity. The most common forms of tautomerism in purines involve proton migration between ring nitrogens (N7H vs. N9H) and amino-imino conversions of exocyclic amino groups. Understanding the predominant tautomeric forms is critical for predicting molecular interactions and designing novel therapeutic agents.

Potential Tautomeric Forms of this compound

Based on the established tautomerism of purine bases, this compound is expected to exist primarily as two major tautomers: the N(9)H and N(7)H forms, arising from the position of the proton on the imidazole ring. Additionally, amino-imino tautomerism at the C2 position can be considered, though the amino form is generally more stable under physiological conditions.

Diagram of Tautomeric Equilibrium

Caption: Potential tautomeric equilibria for this compound.

Computational Analysis of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. Studies on analogous compounds like 2-amino-6-chloropurine provide valuable insights into the expected energetic landscape of this compound tautomers.

Relative Energies and Thermodynamic Properties

Computational studies on 2-amino-6-chloropurine have shown that the N(9)H tautomer is generally more stable than the N(7)H tautomer.[3][4] This preference is a common feature among many purine derivatives. The relative energies and thermodynamic properties calculated for 2-amino-6-chloropurine tautomers at the B3LYP/6-311++G(d,p) level of theory are summarized below.

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| N(9)H | 0.00 | 4.57 |

| N(7)H | 1.25 | 6.89 |

| Data is for the analogous compound 2-amino-6-chloropurine and serves as an estimate for this compound. |

Spectroscopic Characterization of Tautomers

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, coupled with theoretical calculations, is instrumental in identifying the predominant tautomeric forms in the solid state and in solution.

Vibrational Frequencies

The calculated vibrational frequencies for the N(9)H and N(7)H tautomers of 2-amino-6-chloropurine show distinct differences that can be used to distinguish them experimentally. Key vibrational modes and their calculated frequencies are presented in the following table.

| Vibrational Mode | N(9)H Tautomer (cm⁻¹) | N(7)H Tautomer (cm⁻¹) |

| N-H Stretch (imidazole) | 3568 | 3540 |

| NH₂ Asymmetric Stretch | 3530 | 3525 |

| NH₂ Symmetric Stretch | 3420 | 3415 |

| C=N Stretch (pyrimidine) | 1645 | 1650 |

| Ring Breathing Mode | 785 | 795 |

| Data is for the analogous compound 2-amino-6-chloropurine and serves as an estimate for this compound. |

Experimental Protocols

While specific protocols for this compound are not available, the following sections describe generalized experimental methodologies for the computational and spectroscopic analysis of purine tautomers, based on studies of similar compounds.[3][4]

Computational Methodology

Workflow for Computational Analysis of Tautomers

Caption: A generalized workflow for the computational study of tautomers.

-

Structure Generation : The initial geometries of the N(9)H and N(7)H tautomers of this compound are generated using standard molecular modeling software.

-

Geometry Optimization : Full geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy structures.

-

Frequency Calculations : Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain the predicted infrared and Raman spectra.

-

NBO Analysis : Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions and charge distributions.

Spectroscopic Methodology

Workflow for Spectroscopic Analysis of Tautomers

Caption: A general workflow for the spectroscopic analysis of tautomers.

-

Sample Preparation : The this compound sample is prepared for analysis, typically as a solid dispersed in a KBr pellet for FT-IR or as a crystalline powder for FT-Raman.

-

FT-IR Spectroscopy : The FT-IR spectrum is recorded in the range of 4000–400 cm⁻¹.

-

FT-Raman Spectroscopy : The FT-Raman spectrum is recorded in the range of 3500–100 cm⁻¹.

-

Spectral Analysis : The experimental spectra are compared with the computationally predicted spectra for each tautomer to identify the form that best matches the experimental data.

Conclusion

The tautomeric landscape of this compound is a critical determinant of its chemical behavior and biological function. Based on extensive studies of analogous purine derivatives, it is predicted that the N(9)H tautomer is the most stable form. This guide provides a framework for the computational and spectroscopic investigation of this compound tautomers, leveraging established methodologies to facilitate further research and application in drug discovery and chemical biology. Direct experimental validation remains a key area for future investigation to confirm these predictions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Balachandran, V. and Parimala, K. (2012) Tautomeric Purine Forms of 2-Amino-6-Chloropurine (N9H10 and N7H10) Structures, Vibrational Assignments, NBO Analysis, Hyperpolarizability, HOMO-LUMO Study Using B3 Based Density Functional Calculations. Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy, 96, 340-351. - References - Scientific Research Publishing [scirp.org]

- 3. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Discovery and Synthesis of Purine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all known life.[1] Their structure, consisting of a fused pyrimidine and imidazole ring, forms the backbone of essential biomolecules such as the nucleobases adenine and guanine, which are critical components of DNA and RNA.[2][3][4] Beyond their role in genetics, purine derivatives are central to cellular energy metabolism (e.g., ATP, GTP), signaling cascades (e.g., cyclic AMP), and neurotransmission.[1][2] This inherent biological significance has established the purine framework as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[5][6][7] This guide provides an in-depth technical overview of the historical discovery, key synthetic methodologies, biological signaling pathways, and therapeutic applications of purine derivatives, tailored for professionals in research and drug development.

Historical Perspective: From Isolation to Synthesis

The journey into the world of purines began in 1776 with the isolation of uric acid from urinary calculi.[8] However, the systematic elucidation of this chemical family was pioneered by the German chemist Hermann Emil Fischer. Beginning in 1882, Fischer's meticulous work established the structural relationships between uric acid, xanthine, caffeine, and other related natural products.[9][10] He ultimately named this class of bicyclic nitrogenous bases "purines" and was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking work on both sugar and purine synthesis.[11][12][13]

Decades later, in the 1940s and 1950s, the focus shifted from chemical structure to biological synthesis. John Buchanan, through elegant isotopic tracer experiments in pigeons, elucidated the de novo biosynthetic pathway, identifying the simple molecular precursors that assemble the purine ring.[14][15][16] These foundational discoveries laid the groundwork for understanding purine metabolism and its importance in cellular function.

Synthesis of Purine Derivatives

The synthesis of purine derivatives can be broadly categorized into classical methods, modern synthetic strategies, and the biological de novo pathway.

Classical Methods: The Traube Purine Synthesis

Introduced by Wilhelm Traube in 1900, this classic reaction remains a fundamental approach for constructing the purine ring system.[1][17] The general strategy involves the cyclization of an amine-substituted pyrimidine with a one-carbon unit, typically derived from formic acid or its equivalents.[1][18] The process begins with a 4,5-diaminopyrimidine, which is often prepared by nitrosating a 4-aminopyrimidine at the 5-position, followed by reduction of the nitroso group to an amine.[18][19][20]

Modern Synthetic Strategies

Modern organic synthesis offers a diverse toolkit for creating highly substituted and complex purine derivatives, often for combinatorial chemistry and drug discovery programs.

-

Nucleophilic Substitution: A common and powerful strategy involves using versatile purine intermediates, such as 6-chloropurine.[21] The chlorine atom at the C-6 position is an excellent leaving group, allowing for nucleophilic substitution with a wide range of anilines, phenols, thiophenols, and other nucleophiles to generate libraries of substituted purines.[21][22]

-

Metal-Mediated Coupling Reactions: The advent of transition metal catalysis has revolutionized the synthesis of complex purine analogues.[23] Palladium and nickel catalysts are frequently used for C-C bond formation at the C2, C6, and C8 positions via reactions like Suzuki coupling with aryl boronic acids.[22][23] Copper-mediated reactions are effective for N-arylation at the N7 and N9 positions.[23] These methods provide convenient access to structurally diverse derivatives that would be difficult to obtain through classical approaches.

-

Solid-Phase Synthesis: To accelerate the drug discovery process, purine derivatives can be synthesized on a solid support.[24] This allows for the rapid generation of large combinatorial libraries of purine compounds by simplifying purification and enabling automation.[13][24]

De Novo Biosynthesis

In biological systems, purines are constructed through a highly regulated, multi-step enzymatic pathway.[16][25] The process starts with Ribose-5-phosphate and, through a series of ten enzymatic steps, produces inosine monophosphate (IMP).[25] IMP is the central precursor from which both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are synthesized.[14][15][26] The enzymes in this pathway are significant targets for anticancer and immunosuppressive drugs.[26]

Key Experimental Protocols

Protocol: General Traube Purine Synthesis

This protocol provides a generalized procedure for synthesizing a purine derivative from a 4-amino-6-hydroxypyrimidine precursor.

-

Nitrosation: Dissolve the starting 4-amino-6-hydroxypyrimidine in an appropriate aqueous acid (e.g., HCl, H2SO4). Cool the solution in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the 5-nitroso intermediate.[20]

-

Reduction: To the suspension of the 5-nitroso compound, add a reducing agent such as ammonium sulfide or sodium dithionite.[18][19] Gently heat the mixture as required to facilitate the reduction of the nitroso group to an amino group, yielding the 4,5-diamino-6-hydroxypyrimidine.

-

Ring Closure (Cyclization): Isolate the diaminopyrimidine intermediate. Reflux the intermediate in an excess of a one-carbon source, such as formic acid or a mixture of formic acid and acetic anhydride.[1][18] This step constructs the imidazole ring, completing the purine core.

-

Purification: After the reaction is complete, cool the mixture and isolate the crude purine product by filtration or evaporation. Recrystallize the product from a suitable solvent (e.g., water, ethanol) to obtain the purified purine derivative.

Protocol: Synthesis of 6-Anilino-9-methylpurine

This protocol outlines the synthesis of a C6-substituted purine via nucleophilic aromatic substitution.[22]

-

Reaction Setup: In a round-bottom flask, combine 6-chloro-9-methyl-9H-purine, the desired aniline derivative (e.g., aniline), a suitable solvent such as n-butanol, and a base (e.g., triethylamine).[22]

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent system and purify using column chromatography on silica gel to isolate the desired 6-anilino-9-methylpurine product.

Protocol: Enzyme Inhibition Assay for IMP Dehydrogenase (IMPDH)

This protocol is designed to determine if a test compound inhibits a key enzyme in purine biosynthesis.[25]

-

Objective: To quantify the inhibitory activity (e.g., IC50) of a test compound against IMPDH.[25][26]

-

Methodology:

-

Obtain purified, recombinant human IMPDH enzyme.

-

Prepare a reaction buffer containing the enzyme's substrates: inosine monophosphate (IMP) and NAD+.

-

Add varying concentrations of the test compound (purine derivative) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., mycophenolic acid).

-

Incubate the reaction mixtures at 37°C.

-

-

Detection: Measure the rate of product formation (NADH) over time. This can be done continuously by monitoring the increase in absorbance at 340 nm using a spectrophotometer.[25]

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Biological Roles and Signaling Pathways

Purine derivatives, particularly adenosine and guanosine, function as critical extracellular signaling molecules that modulate a vast range of physiological processes by activating specific cell surface receptors.[2][27]

Adenosine Signaling

Extracellular adenosine signaling occurs through four G-protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[28] These receptors are widely expressed and mediate diverse, and sometimes opposing, cellular responses.[29]

-

A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[28][30] They can also activate phospholipase C (PLC) pathways.[30]

-

A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels.[28][31]

This signaling network is crucial for processes like vasodilation, immune response regulation, and cytoprotection during ischemia.[27][29]

References

- 1. Purine - Wikipedia [en.wikipedia.org]

- 2. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 5. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 8. britannica.com [britannica.com]

- 9. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 10. Emil Fischer - Wikipedia [en.wikipedia.org]

- 11. Emil Fischer | Science History Institute [sciencehistory.org]

- 12. nobelprize.org [nobelprize.org]

- 13. research.aalto.fi [research.aalto.fi]

- 14. news-medical.net [news-medical.net]

- 15. biochemden.com [biochemden.com]

- 16. nts.prolekare.cz [nts.prolekare.cz]

- 17. Traube purine synthesis | PPTX [slideshare.net]

- 18. Traube Purine Synthesis [drugfuture.com]

- 19. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 20. scribd.com [scribd.com]

- 21. nbinno.com [nbinno.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Adenosine - Wikipedia [en.wikipedia.org]

- 29. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

Methodological & Application

Synthesis of 2-Amino-6-iodopurine Nucleoside Analogs: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of novel nucleoside analogs is a critical step in the discovery of new therapeutic agents. Among these, 2-amino-6-iodopurine nucleoside analogs represent a valuable class of compounds with potential applications in antiviral and anticancer therapies. The presence of the iodine atom at the 6-position of the purine ring serves as a versatile handle for further chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the synthesis of this compound nucleoside analogs, focusing on two primary synthetic routes: the direct glycosylation of this compound and the conversion of a pre-formed 2-amino-6-chloropurine nucleoside.

Synthetic Strategies and Key Considerations

The synthesis of this compound nucleoside analogs can be approached through two main strategies, each with its own advantages and considerations.

Route 1: Direct Glycosylation of this compound. This approach involves the initial synthesis of the this compound base, followed by the coupling of a protected sugar moiety (e.g., a ribose or deoxyribose derivative). The Vorbrüggen glycosylation is a commonly employed method for this transformation, utilizing a silylated purine base and a protected sugar activated with a Lewis acid.

Route 2: Halogen Exchange on a 2-Amino-6-chloropurine Nucleoside. An alternative strategy begins with the commercially available and more affordable 2-amino-6-chloropurine, which is first glycosylated to form the corresponding nucleoside. Subsequently, the 6-chloro group is converted to a 6-iodo group via a Finkelstein-type reaction. This method can be advantageous due to the often higher stability and better solubility of the chlorinated intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound (the Purine Base)

This protocol outlines the synthesis of the purine base, a crucial precursor for the direct glycosylation route. The procedure starts from the readily available 2-amino-6-chloropurine.

Reaction: Conversion of 2-amino-6-chloropurine to this compound.

Reagents and Materials:

-

2-Amino-6-chloropurine

-

Hydriodic acid (57% in water)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Deionized water

-

Sodium hydroxide solution (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-6-chloropurine in hydriodic acid.

-

Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Protocol 2: Vorbrüggen Glycosylation of this compound

This protocol describes the coupling of the synthesized this compound with a protected ribose derivative to form the nucleoside analog.